methyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate hydrochloride
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Overview
Description
methyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO4S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring is synthesized through a cyclization reaction involving a sulfur-containing precursor.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Oxidation: The thiopyran ring is oxidized to form the 1,1-dioxide derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide to the corresponding thiopyran.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiopyran derivatives.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
- Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
- 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride
Uniqueness
methyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate hydrochloride is unique due to its specific functional groups and the presence of the 1,1-dioxide moiety. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl 4-amino-1,1-dioxothiane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(8)2-4-13(10,11)5-3-7;/h2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMHBAVTPINPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCS(=O)(=O)CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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